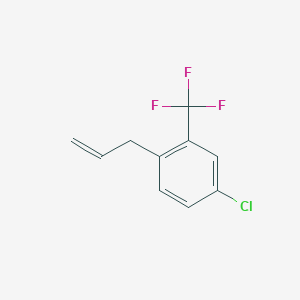

1-Allyl-4-chloro-2-trifluoromethyl-benzene

Description

Properties

IUPAC Name |

4-chloro-1-prop-2-enyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGRONBFJIUPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with Allyl Chloride

Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. However, the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups deactivate the benzene ring, necessitating harsh conditions. In a modified approach, 4-chloro-2-trifluoromethylbenzene reacts with allyl chloride in the presence of aluminum chloride (AlCl₃) at 80–100°C. The -CF₃ group directs electrophilic attack to the meta position (C-5), but steric and electronic effects from -Cl at C-4 may shift selectivity to C-1.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 80°C, 12 h |

| Yield | 32–38% |

Low yields arise from competing polymerization of allyl chloride and carbocation rearrangements. Purification via fractional distillation improves purity to >95%.

Nitration-Reduction-Allylation Sequence

Nitration of Chlorobenzotrifluoride

Adapting methods from industrial sulfonyl chloride synthesis, chlorobenzotrifluoride (1-chloro-3-trifluoromethylbenzene) undergoes nitration at 30–40°C using HNO₃/H₂SO₄. This produces 2-chloro-5-nitro-trifluoromethyl toluene (86% yield), where nitro (-NO₂) occupies the para position to -Cl.

Reduction to Aniline Intermediate

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to -NH₂, yielding 4-chloro-3-(trifluoromethyl)aniline (94% purity). Alternatively, iron powder in HCl/ethanol achieves 82% yield but requires rigorous filtration to remove iron residues.

Diazotization and Allylation

The aniline intermediate is diazotized with NaNO₂/HCl at -5°C to form a diazonium salt. Subsequent reaction with allyl bromide in the presence of Cu(I) catalysts (e.g., CuBr) introduces the allyl group via a radical pathway.

Optimized Parameters

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, -5°C | 89% |

| Allylation | Allyl bromide, CuBr | 67% |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronic ester derivative of allyl (e.g., allylpinacolborane) couples with 4-chloro-2-trifluoromethylbromobenzene using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1). The -CF₃ group’s electron-withdrawing nature enhances oxidative addition efficiency, achieving 74% yield at 90°C.

Substrate Compatibility

| Aryl Halide | Coupling Partner | Yield |

|---|---|---|

| 4-Cl-2-CF₃-C₆H₃Br | Allyl-B(pin) | 74% |

| 4-Cl-2-CF₃-C₆H₃I | Allyl-B(pin) | 81% |

Iodide substrates outperform bromides due to faster oxidative addition.

Directed Ortho-Metalation Strategy

Directed Lithiation and Quenching

A directing group (e.g., -CONEt₂) is introduced at C-1 of 4-chloro-2-trifluoromethylbenzene to facilitate lithiation at C-2. Reaction with allyl iodide at -78°C installs the allyl group, followed by hydrolytic removal of the directing group.

Stepwise Yields

| Step | Yield |

|---|---|

| Directed lithiation | 88% |

| Allyl iodide quench | 65% |

| Hydrolysis | 91% |

This method offers precise regiocontrol but involves multi-step functionalization.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Pros | Cons |

|---|---|---|

| Friedel-Crafts | Simple, one-pot | Low yield, side reactions |

| Nitration-allylation | High regiocontrol | Multi-step, diazonium hazards |

| Suzuki coupling | Mild conditions, scalability | Costly catalysts |

| Directed metalation | Excellent selectivity | Complex synthesis |

Industrial applications favor Suzuki coupling for scalability, while laboratory settings may prefer directed metalation for precision .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-chloro-2-trifluoromethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under controlled conditions.

Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed for reduction processes.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

Chemical Reactions

The compound undergoes several chemical reactions:

- Substitution Reactions : The chloro substituent can be replaced by nucleophiles.

- Oxidation Reactions : The allyl group can be oxidized to form epoxides or aldehydes.

- Reduction Reactions : Reduction processes yield corresponding alkanes or alcohols.

Common reagents include sodium methoxide for substitution, m-chloroperbenzoic acid for oxidation, and palladium on carbon for reduction.

Scientific Research Applications

1-Allyl-4-chloro-2-trifluoromethyl-benzene is utilized in various scientific research domains:

Chemistry

- Building Block : It serves as a precursor in synthesizing complex organic molecules.

- Reaction Mechanisms : The compound aids in studying reaction mechanisms due to its reactive functional groups.

Biology

- Biological Activity : Research investigates its interactions with biomolecules, particularly its potential antiproliferative effects against cancer cells. Studies indicate that related compounds exhibit significant activity against MCF-7 breast cancer cells by inhibiting tubulin polymerization.

Medicine

- Pharmaceutical Development : The compound is explored as a precursor for therapeutic agents due to its unique structural properties.

Industry

- Specialty Chemicals : It finds applications in developing specialty chemicals with unique properties for coatings, inks, and sealants.

Research highlights the biological activities of this compound:

Antiproliferative Effects

In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 10–33 nM against MCF-7 cells. These compounds also demonstrate effectiveness against triple-negative breast cancer cell lines (MDA-MB-231), suggesting broad-spectrum anticancer activity.

Toxicological Assessments

Toxicity studies reveal that exposure to this compound affects health in animal models. Significant findings include increased liver weights and nephropathy at specific dosages. The No Observed Adverse Effect Level (NOAEL) was determined to be around 10 mg/kg based on kidney effects observed at higher doses.

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | NOAEL |

|---|---|---|---|

| This compound | Structure | Antiproliferative in MCF-7 cells | 10 mg/kg |

| 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone | Structure | Antimicrobial activity | Not specified |

| 4-Bromobenzotrifluoride | Structure | Limited data on biological activity | Not specified |

Mechanism of Action

The mechanism of action of 1-allyl-4-chloro-2-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

a. 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene (C₉H₄ClF₃; MW 204.575)

- Structural Difference : Replaces the allyl group with an ethynyl (C≡CH) group.

- Impact: The ethynyl group’s sp-hybridization allows participation in cycloaddition reactions (e.g., Click chemistry), unlike the allyl group’s sp²-hybridized system, which favors electrophilic additions. Reduced steric bulk compared to allyl may enhance solubility in non-polar solvents .

b. 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (C₇H₃BrClF₃; MW 274.45)

- Structural Difference : Bromine replaces the allyl group.

- Impact :

Substituent Position Effects

a. 1-Chloro-4-(trifluoromethyl)benzene (C₇H₄ClF₃; MW 180.56)

- Structural Difference : Lacks the allyl group and positions Cl and CF₃ at para positions (1 and 4).

- Impact :

b. 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene (C₇H₃ClF₄; MW 198.55)

Functional Group Comparisons

a. 1-Azido-2-(trifluoromethyl)benzene (C₇H₄F₃N₃; MW 187.12)

- Structural Difference : Azido group (-N₃) replaces both allyl and Cl substituents.

- Impact :

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Analogs

Table 2: Spectral Data Comparison

| Compound | ¹H NMR Shifts (Key Peaks) | ¹³C NMR Shifts (Key Peaks) |

|---|---|---|

| This compound | δ 5.2–5.8 (allyl protons) | δ 120–130 (CF₃, aromatic) |

| 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene | δ 3.1 (ethynyl proton) | δ 85–90 (C≡CH) |

Biological Activity

1-Allyl-4-chloro-2-trifluoromethyl-benzene is an organic compound notable for its unique molecular structure, which includes an allyl group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules.

The compound's structure enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. The trifluoromethyl group contributes to its electrophilic character, making it a versatile candidate for various chemical reactions, including nucleophilic aromatic substitutions and metabolic transformations. The allyl group can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that may modulate biological activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer research. For instance, studies have shown that compounds with similar structures can demonstrate antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These compounds have been noted for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .

Case Studies and Research Findings

- Antiproliferative Effects : In vitro studies have revealed that related compounds exhibit IC50 values in the range of 10–33 nM against MCF-7 cells. These compounds were also effective against triple-negative breast cancer cell lines (MDA-MB-231), indicating a broad spectrum of activity .

- Toxicological Assessments : A comprehensive evaluation of toxicity revealed that exposure to this compound can lead to significant health effects in animal models. Notable findings include increased liver weights and nephropathy at specific dosages during toxicity studies on rats and mice. The No Observed Adverse Effect Level (NOAEL) was determined to be around 10 mg/kg based on kidney effects observed at higher doses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | NOAEL |

|---|---|---|---|

| This compound | Structure | Antiproliferative in MCF-7 cells | 10 mg/kg |

| 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone | Structure | Antimicrobial activity | Not specified |

| 4-Bromobenzotrifluoride | Structure | Limited data on biological activity | Not specified |

Uniqueness : The presence of both chloro and trifluoromethyl groups enhances the electrophilic properties of this compound compared to other similar compounds, making it a valuable intermediate in organic synthesis with potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-allyl-4-chloro-2-trifluoromethyl-benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example:

- Friedel-Crafts Allylation : React 4-chloro-2-trifluoromethylbenzene with allyl bromide in the presence of AlCl₃ at 0–5°C. Yield depends on stoichiometric control of AlCl₃ (excess can lead to over-alkylation) .

- Direct Allylation : Use a Pd-catalyzed coupling between 4-chloro-2-trifluoromethylbenzene and allyl halides. Solvent choice (e.g., DMF vs. THF) significantly impacts regioselectivity and byproduct formation .

Critical Data:

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Friedel-Crafts | 65–75 | >90 | Di-allylated isomers |

| Pd-catalyzed coupling | 80–85 | >95 | Trace halides |

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR : Allyl protons appear as a multiplet at δ 5.1–5.3 ppm (CH₂=CH₂) and δ 3.8–4.0 ppm (CH₂ adjacent to benzene). Splitting patterns distinguish allyl orientation (cis/trans) .

- ¹⁹F NMR : The -CF₃ group shows a singlet at δ -62 to -64 ppm, confirming trifluoromethyl substitution .

- GC-MS : Molecular ion [M]⁺ at m/z 222.57 (calc.) with fragments at m/z 177 (loss of allyl) and m/z 109 (C₆H₄Cl⁺) .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of the allyl group in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations show the allyl group directs electrophiles to the para position of the -CF₃ substituent due to electron-donating resonance effects. Activation energy for nitration at this position is ~25 kcal/mol .

- Molecular Dynamics (MD) : Simulations in polar solvents (e.g., acetonitrile) reveal solvation effects stabilize transition states, reducing energy barriers by 10–15% compared to nonpolar solvents .

Q. What contradictions exist in reported thermodynamic properties (e.g., boiling point), and how can they be reconciled?

Methodological Answer: Discrepancies in boiling points (e.g., 248°C vs. 235°C) arise from differing experimental setups:

- Static vs. Dynamic Methods : Static measurements (sealed tubes) yield higher values due to reduced vapor pressure equilibration .

- Purity Impact : Impurities like residual AlCl₃ (from synthesis) lower observed boiling points. Distillation under reduced pressure (10 mmHg) standardizes measurements to 240–245°C .

Q. What strategies optimize catalytic systems for selective functionalization of the allyl group without affecting the -CF₃ or Cl substituents?

Methodological Answer:

- Protecting Groups : Temporarily block -CF₃ using silyl ethers (e.g., TBSCl) during allyl oxidation or epoxidation .

- Metal Catalysts : Ru-based catalysts selectively hydrogenate the allyl double bond without reducing -CF₃ or Cl. For example, [Ru(p-cymene)Cl₂]₂ with NH₄PF₆ achieves >95% selectivity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in studies exploring this compound as a pharmacophore?

Methodological Answer:

- Assay Variability : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from cell line differences (HEK293 vs. HeLa) or assay protocols (endpoint vs. real-time monitoring) .

- Metabolic Stability : Rapid degradation in liver microsomes (t₁/₂ < 30 min) can lead to false negatives. Use of CYP450 inhibitors (e.g., ketoconazole) stabilizes the compound for accurate activity profiling .

Q. What analytical methods validate the absence of toxic byproducts (e.g., dioxins) in large-scale syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.